molecular formula C22H22ClN3O2 B3472939 3-CHLORO-1-(2,3-DIMETHYLPHENYL)-4-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

3-CHLORO-1-(2,3-DIMETHYLPHENYL)-4-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B3472939
M. Wt: 395.9 g/mol
InChI Key: BZTHKHLBYDFOEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-CHLORO-1-(2,3-DIMETHYLPHENYL)-4-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with a unique structure that combines a pyrrole ring with a phenylpiperazine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-1-(2,3-DIMETHYLPHENYL)-4-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving a diketone and an amine under acidic conditions.

    Introduction of the Chlorine Atom: Chlorination of the pyrrole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group can be introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with a suitable leaving group on the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-1-(2,3-DIMETHYLPHENYL)-4-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the chlorine atom or other substituents on the pyrrole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-CHLORO-1-(2,3-DIMETHYLPHENYL)-4-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, analgesic, and antipsychotic activities.

    Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets.

    Chemical Biology: The compound serves as a probe to study protein-ligand interactions and enzyme mechanisms.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-CHLORO-1-(2,3-DIMETHYLPHENYL)-4-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-DIMETHYLPHENYL)-4-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    3-CHLORO-1-(2,3-DIMETHYLPHENYL)-4-(4-METHYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE: Contains a methyl group instead of a phenyl group on the piperazine ring, potentially altering its properties.

Uniqueness

The presence of the chlorine atom and the specific arrangement of functional groups in 3-CHLORO-1-(2,3-DIMETHYLPHENYL)-4-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE contributes to its unique chemical and biological properties. These structural features may enhance its binding affinity to certain molecular targets or influence its reactivity in chemical reactions.

Properties

IUPAC Name

3-chloro-1-(2,3-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2/c1-15-7-6-10-18(16(15)2)26-21(27)19(23)20(22(26)28)25-13-11-24(12-14-25)17-8-4-3-5-9-17/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTHKHLBYDFOEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=C(C2=O)Cl)N3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-CHLORO-1-(2,3-DIMETHYLPHENYL)-4-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 2
3-CHLORO-1-(2,3-DIMETHYLPHENYL)-4-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 3
Reactant of Route 3
3-CHLORO-1-(2,3-DIMETHYLPHENYL)-4-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 4
Reactant of Route 4
3-CHLORO-1-(2,3-DIMETHYLPHENYL)-4-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 5
Reactant of Route 5
3-CHLORO-1-(2,3-DIMETHYLPHENYL)-4-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 6
Reactant of Route 6
3-CHLORO-1-(2,3-DIMETHYLPHENYL)-4-(4-PHENYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.